molecular formula C13H12BFO3 B1591077 (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 871125-82-5

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1591077
M. Wt: 246.04 g/mol
InChI Key: HNQLLMVLGZJPJT-UHFFFAOYSA-N
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Description

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a crucial compound in biomedicine used in the development of novel drugs and therapies . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .


Synthesis Analysis

The synthesis of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps. The compound 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection. It is then cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C and after stirring for 1 hour, triisopropyl borate is added dropwise. The mixture is then slowly raised to 0 °C and stirred for 3 hours .


Molecular Structure Analysis

The empirical formula of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is C13H12BFO3 . Its molecular weight is 246.04 . The SMILES string representation of the molecule is OB(O)c1ccc(OCc2ccc(F)cc2)cc1 .


Chemical Reactions Analysis

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance . Its melting point is between 165-170 °C .

Scientific Research Applications

  • Fluorescent Probes for Bioimaging : Boronic acid derivatives can be used to develop fluorescent probes for bioimaging applications . These probes can be used for biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer advantages such as real-time imaging, in-depth visualization, and less damage to biological samples .

  • Fabrication of Fluorescent Nanomaterials : Compounds with aggregation-induced emission (AIEgen) properties, which some boronic acids possess, have been used to fabricate advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .

  • Bioimaging Applications : Boronic acid derivatives can be used to develop fluorescent probes for bioimaging applications . These probes can be used for biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer advantages such as real-time imaging, in-depth visualization, and less damage to biological samples .

  • Fabrication of Fluorescent Nanomaterials : Compounds with aggregation-induced emission (AIEgen) properties, which some boronic acids possess, have been used to fabricate advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .

  • Biomedicine : The compound “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a remarkable boronic acid derivative that finds utmost significance in the realm of biomedicine . It has been extensively scrutinized for its immense potential and emerges as a focal point in the quest for pioneering medications dedicated to combatting a plethora of ailments .

Safety And Hazards

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a significant compound in the field of biomedicine and drug development. Its potential in the synthesis of novel drugs and therapies targeting specific receptors or pathways makes it a promising candidate for future research and development .

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQLLMVLGZJPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584736
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

CAS RN

871125-82-5
Record name B-[4-[(4-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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